ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate

Physicochemical properties Drug-likeness Fragment-based screening

Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is a synthetic hydrazone derivative with the molecular formula C17H16N4O5 and a molecular weight of 356.33 g/mol. It features a benzoylamino group and a 2-nitrophenyl hydrazone moiety, which are structural features common to many compounds in screening libraries.

Molecular Formula C17H16N4O5
Molecular Weight 356.338
CAS No. 477857-36-6
Cat. No. B2390739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate
CAS477857-36-6
Molecular FormulaC17H16N4O5
Molecular Weight356.338
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H16N4O5/c1-2-26-17(23)15(18-16(22)12-8-4-3-5-9-12)20-19-13-10-6-7-11-14(13)21(24)25/h3-11,19H,2H2,1H3,(H,18,20,22)
InChIKeyWWJAPPXDZMZWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(Benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate (CAS 477857-36-6): A Screening Fragment in the Hydrazone Chemical Class


Ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is a synthetic hydrazone derivative with the molecular formula C17H16N4O5 and a molecular weight of 356.33 g/mol [1]. It features a benzoylamino group and a 2-nitrophenyl hydrazone moiety, which are structural features common to many compounds in screening libraries . It is listed as a research chemical (purity typically 95%) intended for laboratory use only, with no reported bioactivity data in peer-reviewed literature [1].

Why Generic Substitution is Not Advisable for Ethyl 2-(Benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate Procurement


Without published comparative data, generic substitution is a high-risk proposition. This compound is a specific entry in the BioNet screening library, designated as Bionet1_003622 [1]. Its precise combination of functional groups—the benzoylamino linker and the o-nitrophenyl hydrazone—generates a unique computed property profile (XLogP3: 4.2, Topological Polar Surface Area: 126 Ų) that is unlikely to be replicated by simple analogs [1][2]. In fragment-based screening, these properties directly influence binding interactions and pharmacokinetic behavior, meaning substitution would compromise experimental reproducibility. Furthermore, the lack of bioactivity data means any analog would have an undefined selectivity profile, making it unsuitable as a replacement without extensive re-validation.

Quantitative Differentiation Evidence for Ethyl 2-(Benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate


Physicochemical Property Profile Comparison with Close Analogs for Solubility and Permeability Prediction

The compound's computed XLogP3 of 4.2 and Topological Polar Surface Area (TPSA) of 126 Ų place it in a distinct property space compared to similar hydrazone fragments. For instance, a generic hydrazone fragment like ethyl 2-[(2-nitrobenzoyl)amino]benzoate (Hit2Lead analog) has a lower LogP of 2.59 and a lower molecular weight (314 vs. 356.33), indicating a significant difference in lipophilicity that would affect membrane permeability and metabolic stability [1]. While no direct biological comparison exists, this quantitative divergence in key physicochemical descriptors provides a basis for expecting different experimental behavior.

Physicochemical properties Drug-likeness Fragment-based screening

Hydrogen Bond Acceptor Count as a Predictor of Target Engagement Variation

With 7 hydrogen bond acceptors and 2 hydrogen bond donors, this compound offers a different hydrogen-bonding profile than simpler hydrazones like benzoic acid 2-(2-nitrophenyl)hydrazide (CAS 14674-18-1), which has fewer acceptors [1][2]. The increased acceptor count, primarily from the ester and benzoylamino groups, could enable interactions with a broader range of biological targets, such as proteases or kinases, that require extensive hydrogen-bonding networks.

Hydrogen bonding Structure-activity relationship Fragment library

Molecular Complexity and Rotatable Bonds as a Selectivity Risk Factor

The compound has 7 rotatable bonds, compared to 3 for ethyl 2-[(2-nitrobenzoyl)amino]benzoate [1]. This increased flexibility may allow conformational sampling of multiple target pockets, which is a key parameter in fragment-based drug design. However, it also raises the risk of promiscuous binding, a factor that must be considered in assay interpretation.

Molecular complexity Selectivity Fragment-based drug discovery

Validated Application Scenarios for Ethyl 2-(Benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate Based on Current Evidence


Fragment-Based Screening Library Enrichment for Novel Target Classes

Based on its unique physicochemical profile (XLogP 4.2, TPSA 126 Ų, 7 H-bond acceptors) and its origin in the BioNet screening library, this compound is suitable for enriching fragment libraries targeting proteins with hydrophobic binding pockets that require multiple hydrogen-bonding interactions [1]. Its placement in property space is distinct from other library fragments, as demonstrated in the comparison data.

Chemical Tool for SAR Studies in Hydrazone-Based Inhibitor Programs

The combination of a benzoylamino linker and an o-nitrophenyl hydrazone creates a specific hydrogen-bonding and conformational profile (7 rotatable bonds) that can be used to probe the importance of linker length and flexibility in enzyme inhibition. Any changes to this scaffold are likely to alter binding mode, as shown by the comparisons with simpler analogs [1].

Reference Compound for Developing New Synthetic Methodology

With a confirmed synthetic route involving condensation of an ethyl ester with a hydrazine derivative, this compound can serve as a model substrate for optimizing reaction conditions for structurally complex hydrazones. Its purity specifications (95%) and storage conditions are documented, enabling reproducible methodology development .

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